molecular formula C14H17ClN2O2S B2566429 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride CAS No. 1052542-76-3

1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride

Cat. No. B2566429
CAS RN: 1052542-76-3
M. Wt: 312.81
InChI Key: FLKGFYQKDZFRNF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C14H17ClN2O2S and a molecular weight of 312.82 . It contains an ethoxy group, a thiazole ring, and a phenyl ring in its structure .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring is a phenyl ring with an ethoxy group (an oxygen atom bonded to an ethyl group). The compound also contains an imino group (a nitrogen atom double-bonded to a carbon atom) and a ketone group (a carbon atom double-bonded to an oxygen atom) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.82 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have garnered attention for their antimicrobial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their effectiveness against bacteria and fungi . For instance, compounds like 1a and 1b demonstrated promising antimicrobial activity. Further investigations into the structure-activity relationship (SAR) of imidazole derivatives could lead to novel antimicrobial agents.

Anti-HIV-1 Properties

Indole derivatives, which often incorporate imidazole moieties, have been explored for their biological potential. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and conducted molecular docking studies to assess their anti-HIV-1 activity . Investigating the interaction of imidazole-containing compounds with viral proteins may yield valuable insights.

Anti-Depressant Molecules

Asymmetric reductive coupling of benzaldehyde with nitrone led to the production of ®-methamphetamine hydrochloride , an anti-depressant compound containing an imidazole ring . Understanding the pharmacological mechanisms underlying its antidepressant effects could pave the way for improved therapies.

1,3,4-Thiadiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines

Researchers have synthesized novel functionalized compounds containing imidazole-based moieties, such as 1,3,4-thiadiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines . These derivatives were evaluated for their in vitro antibacterial and antifungal activities . Investigating their mode of action and potential clinical applications is crucial.

properties

IUPAC Name

1-[4-ethoxy-3-[(2-imino-1,3-thiazol-3-yl)methyl]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S.ClH/c1-3-18-13-5-4-11(10(2)17)8-12(13)9-16-6-7-19-14(16)15;/h4-8,15H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKGFYQKDZFRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2C=CSC2=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride

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